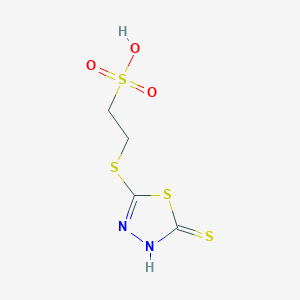
3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL
Descripción general
Descripción
3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL is a heterocyclic compound that features a pyridazine ring substituted with a dimethylamino group at the 3-position and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(dimethylamino)acrylonitrile with phenylhydrazine, followed by cyclization to form the pyridazine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(DIMETHYLAMINO)-1-PROPYLAMINE: A related compound with similar structural features but different functional groups.
4-DIMETHYLAMINOPYRIDINE: Another compound with a dimethylamino group, commonly used as a catalyst in organic synthesis.
DIMETHYLAMINOPROPYLAMINE: Used in the preparation of surfactants and personal care products.
Uniqueness
3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL is unique due to the combination of its pyridazine ring and the specific positioning of the dimethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
3-(dimethylamino)-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-11(16)8-10(13-14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLEFKSWIOTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523857 | |
| Record name | 3-(Dimethylamino)-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-15-5 | |
| Record name | 3-(Dimethylamino)-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3360743.png)


![5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one](/img/structure/B3360762.png)


![3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B3360781.png)




![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)
![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)
